molecular formula C13H14ClNOS B2827341 2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone CAS No. 554405-85-5

2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone

Cat. No. B2827341
CAS RN: 554405-85-5
M. Wt: 267.77
InChI Key: CPDDUFJLWYZATK-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone (commonly referred to as 2-Chloro-1-thiophene) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a versatile compound with a wide range of properties, including solubility, volatility, and reactivity, making it a useful tool in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Structural Diversity

2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone, as a structurally complex molecule, participates in various synthetic pathways to generate a wide array of compounds. For instance, similar ketonic Mannich bases derived from acetylthiophene have been used as starting materials in alkylation and ring closure reactions, leading to the generation of structurally diverse libraries. These compounds include dithiocarbamates, thioethers, pyrazolines, pyridines, and other heterocyclic derivatives, showcasing the versatility of such molecules in organic synthesis and chemical research (Roman, 2013).

Conducting Polymers

The compound's structural analogs, particularly those involving pyrrole and thiophene units, have been explored for their potential in creating conducting polymers. By undergoing chemical and electrochemical polymerization, these derivatives form polymers with unique properties, such as varying electrical conductivities influenced by substituents, which are crucial for developing advanced materials for electronic applications (Pandule et al., 2014).

Corrosion Inhibition

In the context of corrosion inhibition, derivatives of pyrrole, similar to 2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone, have demonstrated efficacy. For example, a penta-substituted pyrrole derivative exhibited significant inhibition efficiency on steel surfaces, indicating the potential of such compounds in protecting industrial materials from corrosion and enhancing their longevity (Louroubi et al., 2019).

Advanced Organic Synthesis

Compounds with similar structures are used in advanced organic synthesis, creating new pathways and methodologies for constructing complex molecules. These compounds serve as key intermediates in synthesizing a variety of heterocyclic compounds, demonstrating the importance of such molecules in expanding the toolkit available for organic chemists (Yin et al., 2008).

properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNOS/c1-9-6-12(13(16)7-14)10(2)15(9)8-11-4-3-5-17-11/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDDUFJLWYZATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone

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